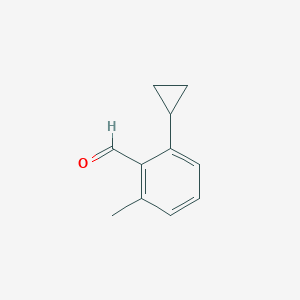

2-Cyclopropyl-6-methyl-benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-cyclopropyl-6-methylbenzaldehyde |

InChI |

InChI=1S/C11H12O/c1-8-3-2-4-10(9-5-6-9)11(8)7-12/h2-4,7,9H,5-6H2,1H3 |

InChI Key |

GIFQLXTXPYMEMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropyl-6-methyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-6-methyl-benzaldehyde is an aromatic aldehyde characterized by the presence of a cyclopropyl and a methyl group at the ortho positions relative to the formyl group. This substitution pattern is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring. This document provides a detailed technical overview of its anticipated chemical properties, a plausible synthetic route with experimental protocols, and expected spectroscopic characteristics.

Chemical and Physical Properties

While specific experimental values for this compound are not available, the following table summarizes the known properties of structurally similar compounds to provide an estimate.

| Property | 4-Cyclopropyl-2-methylbenzaldehyde | 2-cyclopropyl-5-methylbenzaldehyde | 2-Methoxy-6-methylbenzaldehyde | 2-Methylbenzaldehyde |

| Molecular Formula | C₁₁H₁₂O | C₁₁H₁₂O | C₉H₁₀O₂ | C₈H₈O |

| Molecular Weight ( g/mol ) | 160.21[1] | 160.21 | 150.17[2] | 120.15[3] |

| Boiling Point (°C) | Not available | Not available | Not available | 199-200[3] |

| Density (g/cm³) | Not available | Not available | Not available | 1.0328 (at 20 °C)[3] |

| Appearance | Not available | Not available | Not available | Colorless liquid[3] |

Synthesis

A plausible and efficient method for the synthesis of this compound is through a two-step, one-pot reduction and cross-coupling procedure starting from a suitable Weinreb amide. This approach has been successfully applied for the synthesis of various substituted benzaldehydes, including those with a cyclopropyl moiety[4].

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (Weinreb Amide)

-

To a solution of 2-cyclopropyl-6-methylbenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in fresh CH₂Cl₂ and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in CH₂Cl₂ at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.

Step 2: Synthesis of this compound

-

Dissolve the N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise over 5 minutes[4].

-

After stirring for 30 minutes at 0 °C, add a solution of cyclopropyllithium (1.5 eq) in tetrahydrofuran (THF) dropwise over 1 hour using a syringe pump[4].

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl[4].

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the following are predicted characteristics based on analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methyl, and cyclopropyl protons.

-

Aldehyde Proton (CHO): A singlet between δ 9.8 and 10.5 ppm.

-

Aromatic Protons: Multiplets in the aromatic region (δ 7.0-7.8 ppm).

-

Methyl Protons (CH₃): A singlet around δ 2.3-2.6 ppm.

-

Cyclopropyl Protons (C₃H₅): Multiplets in the upfield region (δ 0.5-1.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the carbonyl carbon of the aldehyde and the aromatic carbons.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically between δ 190 and 195 ppm.

-

Aromatic Carbons: Signals in the range of δ 125-145 ppm.

-

Methyl Carbon (CH₃): A signal around δ 18-22 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5 and 15 ppm.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₁₂O (160.21 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent rearrangements.

Safety and Handling

No specific safety data sheet (MSDS) for this compound is available. The following precautions are based on the general hazards of substituted benzaldehydes.

-

General Hazards: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Logical Relationships and Workflows

General Experimental Workflow

Caption: A typical experimental workflow for synthesis and analysis.

Structure-Spectroscopy Correlation

References

An In-depth Technical Guide on 2-Cyclopropyl-6-methyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound 2-Cyclopropyl-6-methyl-benzaldehyde, focusing on its official nomenclature as per the International Union of Pure and Applied Chemistry (IUPAC) and its molecular structure.

IUPAC Nomenclature

The formal IUPAC name for the compound is 2-cyclopropyl-6-methylbenzaldehyde .

This name is derived from the following structural components:

-

Benzaldehyde : The parent molecule is a benzene ring substituted with a formyl group (-CHO).

-

2-cyclopropyl : A cyclopropyl group is attached to the carbon atom at the second position of the benzene ring, relative to the primary functional group (the aldehyde).

-

6-methyl : A methyl group (-CH₃) is attached to the sixth position of the benzene ring.

The numbering of the benzene ring begins at the carbon atom bearing the aldehyde group (position 1), and proceeds in the direction that gives the substituents the lowest possible locants.

Molecular Structure

The chemical structure of 2-cyclopropyl-6-methylbenzaldehyde consists of a central benzene ring. An aldehyde functional group is attached to the first carbon of the ring. A three-membered cyclopropyl ring is bonded to the second carbon, and a methyl group is bonded to the sixth carbon.

Below is a two-dimensional representation of the molecular structure, generated using the Graphviz DOT language.

Physicochemical Properties (Predicted)

Due to the lack of extensive experimental data for this specific molecule in public databases, the following table summarizes predicted physicochemical properties. These values are computationally derived and should be used as estimates.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 160.088815 g/mol |

| Monoisotopic Mass | 160.088815 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 12 |

| Complexity | 196 |

Experimental Protocols

As of the last update, specific experimental protocols for the synthesis or analysis of 2-cyclopropyl-6-methylbenzaldehyde are not widely available in peer-reviewed literature. However, general synthetic routes can be proposed based on established organic chemistry principles.

A plausible synthetic pathway could involve the formylation of 2-cyclopropyl-6-methylphenol. The presence of the corresponding phenol, 2-cyclopropyl-6-methylphenol, in chemical databases suggests its availability as a potential starting material.

Hypothetical Synthetic Workflow:

Further research would be required to optimize reaction conditions and purify the final product. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.

Technical Guide: 2-Cyclopropyl-6-methyl-benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Cyclopropyl-6-methyl-benzaldehyde is not widely documented in public chemical databases. As such, a registered CAS number could not be retrieved. The following guide is constructed based on established chemical principles and data from structurally analogous compounds to provide a prospective overview for research and development purposes.

Introduction

This compound is an aromatic aldehyde featuring a sterically demanding ortho-disubstitution pattern with a cyclopropyl and a methyl group. This unique structural arrangement is of interest in medicinal chemistry and drug design. The cyclopropyl moiety is a well-recognized bioisostere for phenyl groups or gem-dimethyl groups and can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives, on the other hand, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antifungal properties.[1] The combination of these two pharmacophoric elements in a single scaffold makes this compound a compelling candidate for further investigation in drug discovery programs.

This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties (inferred from related compounds), and potential biological significance of this compound.

Physicochemical Properties of Structurally Related Compounds

To estimate the physicochemical properties of this compound, a comparative analysis with structurally similar, commercially available or well-documented compounds is presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Methylbenzaldehyde | 529-20-4 | C₈H₈O | 120.15 | Contains one ortho-methyl group. |

| 2-Cyclopropyl-6-methylphenol | 499236-68-9 | C₁₀H₁₂O | 148.20 | The corresponding phenol of the target compound.[2] |

| 2-Hydroxy-6-methylbenzaldehyde | 18362-36-2 | C₈H₈O₂ | 136.15 | Contains ortho-methyl and ortho-hydroxyl groups.[3] |

| 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | 1666-00-8 | C₁₁H₁₄O₂ | 178.23 | A more complexly substituted benzaldehyde. |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from the commercially available 2-Cyclopropyl-6-methylphenol. The synthesis would involve a two-step process: O-functionalization to introduce a formyl equivalent precursor, followed by a rearrangement and deprotection to yield the target aldehyde. A suitable method is the Duff reaction or a related formylation method, though these may suffer from poor regioselectivity. A more controlled, multi-step synthesis is outlined below.

3.1. Proposed Experimental Protocol

Step 1: O-allylation of 2-Cyclopropyl-6-methylphenol

-

To a solution of 2-Cyclopropyl-6-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude allyl ether.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(allyloxy)-2-cyclopropyl-6-methylbenzene.

Step 2: Claisen Rearrangement

-

Heat the 1-(allyloxy)-2-cyclopropyl-6-methylbenzene neat or in a high-boiling solvent like N,N-diethylaniline under an inert atmosphere (e.g., Nitrogen or Argon) to 180-200 °C.

-

Maintain this temperature for 4-6 hours, monitoring the rearrangement by TLC.

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the resulting crude phenol by column chromatography to isolate 2-allyl-6-cyclopropyl-4-methylphenol.

Step 3: Oxidative Cleavage of the Allyl Group

-

Dissolve the 2-allyl-6-cyclopropyl-4-methylphenol (1.0 eq) in a mixture of dichloromethane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium periodate (2.5 eq) and a catalytic amount of osmium tetroxide (0.01 eq) or a less toxic ruthenium-based oxidant.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

3.2. Proposed Synthesis Workflow Diagram

References

Mass Spectrometry Analysis of 2-Cyclopropyl-6-methyl-benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Cyclopropyl-6-methyl-benzaldehyde, a novel aromatic aldehyde with potential applications in pharmaceutical and chemical industries. The document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), discusses its expected fragmentation patterns, and presents the anticipated data in a structured format.

Introduction

This compound is an aromatic aldehyde characterized by the presence of a cyclopropyl and a methyl group on the benzene ring, ortho to the aldehyde functionality. The unique structural features of this molecule necessitate a thorough analytical characterization, for which mass spectrometry is an indispensable tool. This guide will delve into the expected behavior of this compound under electron ionization (EI) mass spectrometry, providing a predictive framework for its identification and structural elucidation.

Mass Spectrometry Analysis Workflow

The general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is depicted below. This process ensures the separation of the analyte from the sample matrix, followed by its ionization and mass-to-charge ratio analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a recommended starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

3.1. Sample Preparation

-

Solvent Extraction: If the analyte is in a complex matrix, perform a liquid-liquid extraction. A suitable solvent would be dichloromethane or diethyl ether.

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Concentration: Concentrate the sample to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3.2. Gas Chromatography (GC) Conditions

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

3.3. Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

Expected Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₁₁H₁₂O. The expected fragmentation under electron ionization is primarily driven by the stability of the resulting carbocations.

Molecular Ion: The molecular weight of this compound is 160.21 g/mol . The molecular ion peak (M⁺˙) is expected at m/z 160.

Proposed Fragmentation Pathway:

The primary fragmentation events are anticipated to involve the loss of the formyl radical (CHO), a hydrogen atom, and rearrangements involving the cyclopropyl and methyl groups.

Table of Expected Fragment Ions:

The following table summarizes the expected major ions in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Comments |

| 160 | [C₁₁H₁₂O]⁺˙ | C₁₁H₁₂O | Molecular Ion (M⁺˙) |

| 159 | [C₁₁H₁₁O]⁺ | C₁₁H₁₁O | Loss of a hydrogen atom from the aldehyde group. |

| 145 | [C₁₀H₉O]⁺ | C₁₀H₉O | Loss of a methyl radical. |

| 131 | [C₁₀H₁₁]⁺ | C₁₀H₁₁ | Loss of the formyl radical (CHO). |

| 115 | [C₉H₇]⁺ | C₉H₇ | Loss of a methyl group from the m/z 131 fragment. |

| 103 | [C₈H₇]⁺ | C₈H₇ | Loss of ethylene from the m/z 131 fragment. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common fragment in alkylbenzenes. |

Data Analysis and Interpretation

The acquired mass spectrum should be compared against the predicted fragmentation pattern. The presence of the molecular ion peak at m/z 160 is a key indicator. The relative abundances of the fragment ions, particularly the prominent peaks at m/z 159, 131, and 91, will provide strong evidence for the structure of this compound. The fragmentation of benzaldehyde and its derivatives often involves the loss of a hydrogen atom to form a stable acylium ion, and the loss of the entire aldehyde group.[1] The presence of the cyclopropyl and methyl groups is expected to influence subsequent fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, is a powerful technique for its structural confirmation. This guide provides a robust framework, including a detailed experimental protocol and a predicted fragmentation pathway, to aid researchers in the successful identification and characterization of this compound. The provided data and diagrams serve as a valuable reference for interpreting experimental results and furthering the understanding of this novel molecule.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Cyclopropyl-6-methyl-benzaldehyde

This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 2-Cyclopropyl-6-methyl-benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted vibrational modes, a general experimental protocol for acquiring IR spectra of aromatic aldehydes, and a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

The following table summarizes the predicted prominent infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of substituted benzaldehydes and the characteristic absorptions of cyclopropyl and methyl groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions are characteristic of C-H stretching vibrations on the benzene ring. |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2950 | Medium | Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group. |

| Aliphatic C-H Stretch (Cyclopropyl) | 3080 - 3000 | Medium | C-H stretching vibrations of the cyclopropyl group, often appearing at slightly higher frequencies than typical sp³ C-H stretches. |

| Aldehyde C-H Stretch | 2860 - 2800 and 2760 - 2700 | Weak | Two characteristic weak bands resulting from Fermi resonance between the aldehyde C-H stretch and an overtone of the C-H bending vibration. The band around 2750 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones.[1][2] |

| Carbonyl (C=O) Stretch | 1705 - 1685 | Strong | The strong absorption of the carbonyl group is a key feature. Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde (around 1730 cm⁻¹).[1] Steric effects from the ortho-substituents may slightly alter this frequency.[3] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | A series of bands representing the skeletal vibrations of the benzene ring. |

| Methyl C-H Bend | ~1450 and ~1380 | Medium | Asymmetric and symmetric bending (deformation) vibrations of the methyl group. |

| Cyclopropyl Ring Deformations | ~1020 and ~820 | Medium to Weak | Characteristic bending and breathing modes of the cyclopropane ring. |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these strong bands in the fingerprint region can provide information about the substitution pattern of the aromatic ring. |

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized methodology for obtaining the infrared spectrum of an aromatic aldehyde such as this compound.

1. Sample Preparation:

-

For Liquid Samples (if the compound is a liquid at room temperature):

-

A small drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin capillary film.

-

-

For Solid Samples (if the compound is a solid at room temperature):

-

KBr Pellet Method:

-

Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Nujol Mull Method:

-

A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to create a thick paste (mull).

-

The mull is then spread between two salt plates. The characteristic peaks of Nujol (around 2924, 1462, and 1377 cm⁻¹) must be accounted for during spectral interpretation.

-

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

2. Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Procedure:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an infrared spectrum.

Caption: Workflow for Infrared (IR) Spectral Analysis.

This guide provides a foundational understanding of the expected IR spectroscopic properties of this compound and a general framework for its experimental determination and analysis. For definitive peak assignments, comparison with an experimentally obtained spectrum is essential.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropyl Group: An Unconventional Electron Donor in Benzaldehydes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Electronic Effects of the Cyclopropyl Group in Benzaldehydes.

The cyclopropyl group, a three-membered carbocycle, exhibits unique electronic properties that defy simple classification. While considered a saturated alkyl group, its strained ring system bestows it with partial π-character, allowing it to act as an electron-donating group, particularly when attached to an aromatic system. This guide delves into the electronic effects of the cyclopropyl group in benzaldehydes, providing a comprehensive overview of its influence on the molecule's reactivity and spectroscopic properties.

Electronic Influence of the Cyclopropyl Substituent

The electronic nature of a substituent on an aromatic ring is often quantified by its Hammett constant (σ). For the cyclopropyl group, the Hammett constants are σm = -0.07 and σp = -0.21. These negative values indicate that the cyclopropyl group is an electron-donating group at both the meta and para positions, with a more pronounced effect at the para position. This electron-donating character arises from the ability of the bent σ-bonds of the cyclopropane ring to overlap with the π-system of the benzene ring, a phenomenon often referred to as "σ-π conjugation."

This electron-donating nature has significant implications for the reactivity of the benzaldehyde moiety. The increased electron density on the aromatic ring and, by extension, on the carbonyl group, can influence the rates and equilibria of various reactions. For instance, in nucleophilic addition reactions to the carbonyl carbon, the electron-donating cyclopropyl group would be expected to decrease the electrophilicity of the carbonyl carbon, thereby slowing down the reaction compared to unsubstituted benzaldehyde.

Spectroscopic Signatures of Cyclopropyl Benzaldehydes

The electronic effects of the cyclopropyl group are also manifested in the spectroscopic properties of cyclopropyl-substituted benzaldehydes. A detailed analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provides valuable insights into the electronic distribution within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts of the aldehydic proton and the aromatic protons are sensitive to the electron density on the benzene ring. The electron-donating cyclopropyl group is expected to cause an upfield shift (to lower ppm values) of these protons compared to benzaldehyde.

In ¹³C NMR spectroscopy, the chemical shift of the carbonyl carbon is particularly informative. Increased electron density at the carbonyl carbon due to the electron-donating substituent will result in a shielding effect, causing an upfield shift in its resonance.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aldehydic H | Aromatic H | |

| Benzaldehyde | ~9.99 | ~7.5-7.9 |

| 4-Cyclopropylbenzaldehyde | Data not available in search results | Data not available in search results |

| 3-Cyclopropylbenzaldehyde | Data not available in search results | Data not available in search results |

Note: Specific experimental NMR data for 3- and 4-cyclopropylbenzaldehyde were not found in the provided search results. The table is presented as a template for expected trends.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the carbonyl group. Electron-donating groups tend to decrease the C=O bond order, leading to a lower stretching frequency (lower wavenumber). Therefore, cyclopropyl benzaldehydes are expected to exhibit a C=O stretching vibration at a lower wavenumber compared to benzaldehyde.

| Compound | C=O Stretching Frequency (cm⁻¹) |

| Benzaldehyde | ~1703 |

| 4-Cyclopropylbenzaldehyde | Data not available in search results |

| 3-Cyclopropylbenzaldehyde | Data not available in search results |

Note: Specific experimental IR data for 3- and 4-cyclopropylbenzaldehyde were not found in the provided search results. The table is presented as a template for expected trends.

Experimental Protocols

The synthesis of cyclopropyl-substituted benzaldehydes can be achieved through various synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of aryl cyclopropanes, which can be adapted for the synthesis of cyclopropyl benzaldehydes.

Caption: Suzuki-Miyaura cross-coupling workflow.

Procedure:

-

To a reaction vessel, add the aryl halide (e.g., 3-bromobenzaldehyde or 4-bromobenzaldehyde), cyclopropylboronic acid or a suitable ester derivative, a palladium catalyst, and a base.

-

Add an appropriate solvent system, typically a mixture of an organic solvent and water.

-

Degas the reaction mixture and then heat it under an inert atmosphere for several hours.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired cyclopropyl benzaldehyde.

Logical Relationships of Electronic Effects

The electron-donating effect of the cyclopropyl group can be understood in the context of other common substituents on the benzaldehyde ring.

Caption: Comparison of substituent electronic effects.

This diagram illustrates the contrasting effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the properties of the benzaldehyde molecule. The cyclopropyl group falls into the category of EDGs, leading to predictable changes in reactivity and spectroscopic data.

An In-depth Technical Guide on the Stability and Reactivity of 2-Cyclopropyl-6-methyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-cyclopropyl-6-methyl-benzaldehyde is limited in publicly available literature. This guide provides a detailed analysis of its predicted stability and reactivity based on established principles of organic chemistry and data from analogous compounds, namely ortho-substituted benzaldehydes and cyclopropylarenes.

Introduction

This compound is an aromatic aldehyde featuring a unique substitution pattern with both a cyclopropyl and a methyl group flanking the aldehyde functionality. This substitution imparts distinct steric and electronic properties that are crucial for understanding its chemical behavior. The presence of the strained cyclopropyl ring and the ortho-methyl group significantly influences the reactivity of the aldehyde group and the overall stability of the molecule. This document aims to provide a comprehensive overview of these characteristics, offering valuable insights for its application in synthetic chemistry and drug development.

Predicted Stability and Reactivity Profile

The stability and reactivity of this compound are governed by the interplay of the electronic and steric effects of its substituents.

Electronic Effects:

-

Cyclopropyl Group: The cyclopropyl group, due to the high p-character of its C-C bonds, can act as a π-electron donor, similar to a vinyl group. This electron-donating nature can stabilize an adjacent positive charge.

-

Methyl Group: The methyl group is a classic electron-donating group through an inductive effect.

-

Combined Effect: Both ortho substituents are electron-donating, which increases the electron density on the aromatic ring and can influence the reactivity of the aldehyde group.

Steric Effects:

-

The two ortho substituents create significant steric hindrance around the aldehyde group. This can impede the approach of bulky nucleophiles or reagents.[1]

Overall Stability:

The molecule is expected to be relatively stable under standard conditions. The aldehyde group is prone to oxidation to a carboxylic acid, a common reaction for benzaldehydes.[2] The cyclopropane ring is generally stable but can undergo ring-opening reactions under harsh conditions, such as in the presence of strong acids or via radical pathways.[3][4][5]

Predicted Reactivity:

The reactivity of the aldehyde group is expected to be moderated by the ortho substituents. While the electron-donating groups might slightly increase the nucleophilicity of the carbonyl oxygen, the steric hindrance will likely be the dominant factor, potentially slowing down reactions involving nucleophilic attack on the carbonyl carbon.

Quantitative Data (Predicted)

Due to the lack of direct experimental data, the following table summarizes the predicted effects on the reactivity of this compound compared to unsubstituted benzaldehyde.

| Reaction Type | Reagent Type | Predicted Relative Reactivity | Rationale |

| Nucleophilic Addition | Small Nucleophiles (e.g., NaBH4) | Slightly Decreased | Steric hindrance from ortho-substituents. |

| Bulky Nucleophiles (e.g., Grignard reagents) | Significantly Decreased | Significant steric hindrance impeding the approach of the reagent.[1] | |

| Oxidation | Oxidizing agents (e.g., KMnO4, Oxone®) | Similar to slightly decreased | Electron-donating groups may slightly favor oxidation, but steric hindrance could play a role.[6][7] |

| Wittig Reaction | Phosphonium ylides | Decreased | Steric hindrance around the aldehyde will likely slow down the formation of the oxaphosphetane intermediate.[8] |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., in nitration, halogenation) | Increased (at para position) | The electron-donating nature of both substituents activates the ring, directing incoming electrophiles primarily to the para position.[9] |

| Cyclopropane Ring-Opening | Strong Acids / Radical Initiators | Potentially susceptible | The strained ring can be opened under harsh conditions.[3][4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments, adapted for this compound based on general procedures for substituted benzaldehydes.

Oxidation to 2-Cyclopropyl-6-methyl-benzoic Acid

Objective: To oxidize the aldehyde to a carboxylic acid.

Materials:

-

This compound

-

Oxone® (Potassium peroxymonosulfate)[7]

-

Deionized water

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Water condenser

-

Water bath

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a 50 mL round-bottom flask, add 1.0 g of this compound, 7.5 g of Oxone®, and 25 mL of deionized water.[7]

-

Attach a water condenser to the flask and heat the mixture in a water bath at 60°C for 90 minutes with magnetic stirring.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask in an ice bath for 20 minutes to precipitate the product.[7]

-

Filter the solid under vacuum using a Büchner funnel.

-

Wash the solid with a small amount of cold deionized water.

-

Dry the solid to obtain 2-cyclopropyl-6-methyl-benzoic acid.

Reduction to (2-Cyclopropyl-6-methyl-phenyl)-methanol

Objective: To reduce the aldehyde to a primary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH4)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Separatory funnel

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve 1.0 g of this compound in 20 mL of methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add 0.25 g of sodium borohydride in small portions with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding 10 mL of 1 M HCl.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (2-cyclopropyl-6-methyl-phenyl)-methanol.

Wittig Reaction to form 1-Cyclopropyl-2-methyl-6-styryl-benzene

Objective: To synthesize an alkene from the aldehyde.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (10 M)[10]

-

25 mL Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Filter paper and watch glass

-

95% Ethanol (for recrystallization)[10]

Procedure:

-

In a 25 mL Erlenmeyer flask, combine 500 mg of this compound and 500 mg of benzyltriphenylphosphonium chloride.[10]

-

Add 5 mL of 10 M sodium hydroxide to the flask.[10]

-

Add a stir bar and stir the mixture vigorously for 30 minutes. A precipitate will form.[10]

-

Collect the crude product by suction filtration and wash with water.[10]

-

Recrystallize the crude product from hot 95% ethanol to obtain the purified alkene.[10]

Visualizations

Logical Relationship Diagram

Caption: Factors influencing the reactivity of this compound.

Experimental Workflow: Wittig Reaction

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. chemistry-online.com [chemistry-online.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. google.com [google.com]

An In-depth Technical Guide on the Discovery and History of Substituted Cyclopropyl Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclopropyl benzaldehydes represent a fascinating class of organic molecules that have garnered significant interest in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl ring, when coupled with the reactive benzaldehyde moiety, give rise to compounds with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of substituted cyclopropyl benzaldehydes, with a particular focus on their role as enzyme inhibitors. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and mechanistic insights into their mode of action are presented to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Historical Context

The exploration of cyclopropane-containing molecules in medicinal chemistry has a rich history, largely initiated by the discovery of the antidepressant and anxiolytic agent, tranylcypromine.[1] Synthesized in 1948 as an amphetamine analog, its monoamine oxidase (MAO) inhibitory activity was uncovered in 1959.[1] Tranylcypromine, chemically known as trans-2-phenylcyclopropyl-1-amine, demonstrated the potential of the cyclopropyl group to serve as a bioisostere for other functional groups, offering conformational rigidity and altered metabolic stability.[2][3]

While the early focus was on cyclopropylamines, the synthesis and investigation of their benzaldehyde counterparts followed. The development of synthetic methods for cyclopropanation, such as the Simmons-Smith reaction, paved the way for the creation of a variety of substituted cyclopropyl compounds, including aldehydes.[4][5] The inherent reactivity of the aldehyde group made these compounds attractive intermediates for the synthesis of more complex molecules and as pharmacophores in their own right.

The journey of substituted cyclopropyl benzaldehydes is intertwined with the broader narrative of drug discovery, where the strategic incorporation of small, strained rings has been a key strategy to enhance potency, improve metabolic profiles, and modulate off-target effects.[2][6]

Synthetic Methodologies

The synthesis of substituted cyclopropyl benzaldehydes can be approached through several strategic disconnections. Key methods involve either the formation of the cyclopropane ring on a precursor already containing the benzaldehyde moiety (or a protected form) or the introduction of the aldehyde functionality to a pre-existing cyclopropylbenzene scaffold.

Cyclopropanation of Cinnamaldehyde Derivatives (Simmons-Smith Reaction)

One of the most direct methods for synthesizing 2-phenylcyclopropanecarbaldehyde is the cyclopropanation of cinnamaldehyde. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple, is a classic and effective method for this transformation.[4][5] The reaction is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product.

Caption: Workflow for the Simmons-Smith cyclopropanation of cinnamaldehyde.

Experimental Protocol: Simmons-Smith Cyclopropanation of Cinnamaldehyde [1]

-

Preparation of the Zinc-Copper Couple: To a flask containing zinc dust, add a solution of copper(II) sulfate in water. Stir the suspension until the blue color disappears. Decant the supernatant and wash the zinc-copper couple sequentially with diethyl ether.

-

Reaction Setup: To a stirred suspension of the freshly prepared zinc-copper couple in diethyl ether under an inert atmosphere, add a solution of diiodomethane in diethyl ether dropwise.

-

Addition of Alkene: After the initial exotherm subsides, add a solution of the substituted cinnamaldehyde in diethyl ether to the reaction mixture.

-

Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

More recent methodologies have employed palladium-catalyzed cross-coupling reactions to construct the cyclopropyl benzaldehyde scaffold. For instance, a two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, followed by cross-coupling with cyclopropyl lithium, has been reported to yield cyclopropyl benzaldehyde.[7][8]

Caption: Palladium-catalyzed synthesis of cyclopropyl benzaldehydes.

Experimental Protocol: Palladium-Catalyzed Synthesis of Cyclopropyl Benzaldehyde [8]

-

Formation of the Hemiaminal Intermediate: To a solution of the substituted N-methoxy-N-methylbenzamide (Weinreb amide) in an anhydrous solvent such as toluene at 0 °C, add a solution of diisobutylaluminum hydride (DIBAL-H) dropwise.

-

Cross-Coupling: To the resulting solution of the aluminum hemiaminal intermediate, add a palladium catalyst (e.g., Pd(PPh₃)₄) followed by a solution of cyclopropyl lithium.

-

Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature and monitor by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Biological Activity and Therapeutic Potential

The biological activities of substituted cyclopropyl benzaldehydes are diverse, with a significant body of research focusing on their role as enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition

Drawing parallels from their cyclopropylamine relatives, substituted cyclopropyl benzaldehydes have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B).[1][9] These enzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[10] Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is the basis for their use in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[11]

The cyclopropyl group plays a crucial role in the mechanism-based inhibition of MAO. It is believed that the strained ring can undergo oxidative opening upon interaction with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to the formation of a covalent adduct and irreversible inhibition.[2][9]

Caption: Mechanism of MAO inhibition by substituted cyclopropyl benzaldehydes.

Quantitative Structure-Activity Relationship (SAR) as MAO Inhibitors

The inhibitory potency and selectivity of substituted cyclopropyl benzaldehydes against MAO-A and MAO-B are highly dependent on the nature and position of the substituents on the phenyl ring. The following table summarizes representative data for a series of benzaldehyde derivatives as MAO inhibitors.

| Compound | Substitution Pattern | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | Unsubstituted Benzaldehyde | > 100 | > 100 | - |

| 2 | 4-Hydroxybenzaldehyde | 25.3 | 15.8 | 1.6 |

| 3 | 3-Chlorobenzaldehyde | 3.857 | 0.203 | 19.0 |

| 4 | 4-Methoxybenzaldehyde | 10.2 | 5.6 | 1.8 |

| 5 | 2-Cyanobenzaldehyde | > 100 | 0.979 | > 102 |

Data compiled from representative studies on benzaldehyde derivatives.[12][13]

Downstream Signaling Pathways of MAO Inhibition

The neuroprotective effects of MAO inhibitors are not solely attributed to the increase in monoamine neurotransmitter levels. Inhibition of MAO can also prevent the formation of neurotoxic byproducts of amine metabolism, such as reactive aldehydes and hydrogen peroxide, thereby reducing oxidative stress.[6] This reduction in oxidative stress can, in turn, modulate various downstream signaling pathways associated with cell survival and apoptosis. For instance, MAO inhibitors have been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and activate pro-survival pathways such as the PI3K/Akt signaling cascade.[7] Furthermore, by preserving dopamine levels, MAO-B inhibitors can provide symptomatic relief in Parkinson's disease and potentially slow disease progression through their neuroprotective effects.[6][9]

Conclusion

Substituted cyclopropyl benzaldehydes are a versatile class of compounds with significant potential in medicinal chemistry. Their synthesis, rooted in classic organic reactions and evolving with modern catalytic methods, provides access to a wide range of structural analogs. The primary biological target identified for this class of compounds is monoamine oxidase, where the unique properties of the cyclopropyl ring contribute to a mechanism-based irreversible inhibition. The modulation of MAO activity and the subsequent effects on downstream signaling pathways underscore the therapeutic potential of these compounds in the treatment of neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers, providing historical context, synthetic protocols, and biological insights to inspire further exploration and development of this promising class of molecules.

References

- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility Profile of 2-Cyclopropyl-6-methyl-benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Cyclopropyl-6-methyl-benzaldehyde in common organic solvents. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview based on the known properties of structurally analogous compounds, namely 2-methylbenzaldehyde and 4-methylbenzaldehyde. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is presented, offering a practical framework for researchers. This guide aims to be an essential resource for professionals in drug development and chemical research by providing both theoretical context and actionable experimental methodology.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility is crucial for designing reaction conditions, purification procedures, and formulation strategies. This guide provides an in-depth analysis of its expected solubility characteristics and a practical approach to its empirical determination.

Predicted Solubility of this compound

While specific experimental data for this compound is not available, its solubility can be inferred from its structural features and comparison with similar molecules. The molecule's structure, featuring a nonpolar cyclopropyl group, a methyl group, and a benzene ring, along with a polar aldehyde functional group, suggests a high affinity for organic solvents and limited solubility in aqueous media.

It is anticipated that this compound will be readily soluble in common organic solvents such as:

Conversely, it is expected to have low to moderate solubility in water, a characteristic shared by other benzaldehyde derivatives.[1][2][3]

Physicochemical Properties of Structurally Related Compounds

To provide a reliable basis for estimating the properties of this compound, the following table summarizes the known physical and chemical properties of 2-methylbenzaldehyde (o-tolualdehyde) and 4-methylbenzaldehyde (p-tolualdehyde).

| Property | 2-Methylbenzaldehyde | 4-Methylbenzaldehyde |

| Molecular Formula | C₈H₈O[3] | C₈H₈O[2] |

| Molecular Weight | 120.15 g/mol [3] | 120.15 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1][3] | Colorless to pale yellow liquid[2][5] |

| Melting Point | -35 °C[1][6][7] | -6 °C[5] |

| Boiling Point | 199-200 °C[1][6][7] | 204-205 °C[5] |

| Density | ~1.039 g/mL at 25 °C[1][7] | ~1.019 g/mL at 20 °C[5] |

| Water Solubility | Slightly soluble[3][7][8] | Limited solubility[2][9] |

| Organic SolventSolubility | Soluble in ethanol, ether, chloroform[1][3] | Highly soluble in ethanol, ether, chloroform[2] |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of a compound such as this compound in various organic solvents.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the respective solvent to a concentration suitable for the analytical method to be used.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

While direct quantitative data on the solubility of this compound is not currently available, a strong inference of its behavior can be drawn from structurally similar compounds. It is predicted to be highly soluble in common organic solvents and poorly soluble in water. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. 529-20-4 CAS MSDS (2-Methylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Methylbenzaldehyde(529-20-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. cymitquimica.com [cymitquimica.com]

Methodological & Application

Laboratory Scale Preparation of 2-Cyclopropyl-6-methyl-benzaldehyde: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology follows a two-step sequence involving the formation of a key Grignard reagent followed by formylation. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. All quantitative data is summarized in tables, and the experimental workflow is visualized using the DOT language.

Introduction

This compound is an aromatic aldehyde featuring both a cyclopropyl and a methyl substituent ortho to the formyl group. This substitution pattern imparts unique steric and electronic properties, making it an attractive starting material for the synthesis of complex molecular architectures. The preparation of substituted benzaldehydes is a fundamental transformation in organic chemistry, with numerous methods available. Among the most reliable and versatile of these is the formylation of an organometallic intermediate.[1] This protocol details a robust procedure for the synthesis of the title compound commencing from 2-bromo-1-cyclopropyl-3-methylbenzene via a Grignard reaction with subsequent formylation using N,N-dimethylformamide (DMF).

Overall Reaction Scheme

Caption: Overall synthetic route to this compound.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Bromo-1-cyclopropyl-3-methylbenzene | ≥97% | (Typical) |

| Magnesium turnings | Grignard grade | (Typical) |

| Iodine | Reagent grade | (Typical) |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | (Typical) |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | (Typical) |

| Diethyl ether | Anhydrous | (Typical) |

| Hydrochloric acid (HCl) | 1 M aqueous solution | (Typical) |

| Saturated aqueous sodium bicarbonate | Reagent grade | (Typical) |

| Saturated aqueous sodium chloride | Reagent grade | (Typical) |

| Anhydrous sodium sulfate | Reagent grade | (Typical) |

| Standard glassware for organic synthesis | - | - |

| Magnetic stirrer with heating | - | - |

| Inert atmosphere setup (Nitrogen or Argon) | - | - |

| Rotary evaporator | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | (Typical) |

| Column chromatography supplies | Silica gel 60 | (Typical) |

Step 1: Preparation of 2-Cyclopropyl-6-methylphenylmagnesium bromide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent from the corresponding aryl bromide. The reaction is highly sensitive to moisture, and all glassware should be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere.

References

Application Notes and Protocols for the Oxidation of 2-Cyclopropyl-6-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oxidation of 2-cyclopropyl-6-methylbenzyl alcohol to its corresponding aldehyde, 2-cyclopropyl-6-methylbenzaldehyde, a potentially valuable intermediate in pharmaceutical and agrochemical research. Due to the sensitive nature of the cyclopropyl group and the benzylic position, careful selection of oxidizing agents and reaction conditions is crucial to achieve high yields and prevent side reactions, such as over-oxidation to the carboxylic acid or ring opening of the cyclopropyl group.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a sterically hindered and electronically distinct substrate like 2-cyclopropyl-6-methylbenzyl alcohol, the choice of oxidant and protocol is critical. This document outlines several reliable methods, ranging from classical reagents to modern catalytic systems, that can be adapted for this specific transformation. The primary goal is the selective conversion to the aldehyde without affecting the cyclopropyl and methyl substituents on the aromatic ring.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various potential methods for the oxidation of 2-cyclopropyl-6-methylbenzyl alcohol, with expected yields and key considerations. These are representative values based on literature precedents for similar benzylic alcohols and should be optimized for the specific substrate.

| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to rt | 1 - 3 | 85 - 95 | Mild and effective for sensitive substrates. Requires careful temperature control. |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane, Chloroform | Room Temperature | 1 - 4 | 90 - 98 | Commercially available, mild, and high-yielding. Can be sensitive to moisture. |

| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | Dichloromethane | Room Temperature | 2 - 6 | 80 - 90 | A classic method, but chromium reagents are toxic and require careful handling and disposal. |

| Manganese Dioxide (MnO₂) | Activated Manganese Dioxide | Dichloromethane, Hexane, Acetone | Room Temperature to Reflux | 12 - 48 | 70 - 90 | Effective for benzylic alcohols. Requires a large excess of freshly activated MnO₂. |

| Catalytic Oxidation (TEMPO) | NaOCl, TEMPO, KBr | Dichloromethane, Water | 0 - Room Temperature | 1 - 3 | 85 - 95 | A greener alternative using a catalytic amount of TEMPO and a stoichiometric amount of a less toxic oxidant. |

| Photocatalytic Oxidation | Thioxanthenone (photocatalyst), Air (O₂) | Acetonitrile | Room Temperature | 12 - 24 | 75 - 85 | A green chemistry approach utilizing visible light and air as the oxidant.[1] |

Experimental Protocols

Herein are detailed protocols for selected oxidation methods. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Swern Oxidation

This protocol utilizes a dimethyl sulfoxide (DMSO) based oxidation, which is known for its mildness and high selectivity for primary alcohols to aldehydes.

Materials:

-

2-cyclopropyl-6-methylbenzyl alcohol

-

Oxalyl chloride (or trifluoroacetic anhydride)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

-

Dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.1 equivalents) to the cold DMSO solution, maintaining the temperature below -65 °C. Stir for 30 minutes.

-

Prepare a solution of 2-cyclopropyl-6-methylbenzyl alcohol (1.0 equivalent) in anhydrous DCM.

-

Add the alcohol solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 1 hour at -78 °C.

-

Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C.

-

After the addition of TEA, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent in vacuo to yield the crude 2-cyclopropyl-6-methylbenzaldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a mild and efficient alternative for oxidizing primary alcohols to aldehydes with minimal workup.

Materials:

-

2-cyclopropyl-6-methylbenzyl alcohol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate solution (10%)

Procedure:

-

To a stirred solution of 2-cyclopropyl-6-methylbenzyl alcohol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves and the two layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

Protocol 3: Catalytic Oxidation with TEMPO

This method uses a catalytic amount of the stable radical (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) in the presence of a stoichiometric co-oxidant, offering a more environmentally friendly approach.

Materials:

-

2-cyclopropyl-6-methylbenzyl alcohol

-

TEMPO (0.01 - 0.1 equivalents)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, 1.1 equivalents)

-

Potassium bromide (KBr) (0.1 equivalents)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask, dissolve 2-cyclopropyl-6-methylbenzyl alcohol (1.0 equivalent) in DCM.

-

Add an aqueous solution of sodium bicarbonate.

-

Add TEMPO (0.01 equivalents) and KBr (0.1 equivalents) to the biphasic mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature while monitoring by TLC.

-

Once the starting material is consumed, separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with a 10% sodium thiosulfate solution, then with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting aldehyde by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described oxidation protocols.

Caption: Swern Oxidation Workflow Diagram.

Caption: DMP Oxidation Workflow Diagram.

Caption: TEMPO-Catalyzed Oxidation Workflow.

References

Application Note: A Detailed Protocol for the Synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopropyl-6-methyl-benzaldehyde is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and agrochemicals. Its unique structural motif, featuring a sterically hindered ortho-substituted aromatic ring, makes it an attractive scaffold for creating complex molecular architectures. The Grignard reaction offers a robust and versatile method for the synthesis of such aldehydes. This application note provides a detailed protocol for the preparation of this compound, commencing with the formation of the requisite Grignard reagent from 2-bromo-1-cyclopropyl-3-methylbenzene, followed by formylation. The protocol emphasizes safe handling of reagents and optimization of reaction conditions to achieve a high yield of the target compound.

Experimental Protocol

The synthesis of this compound is a two-step process that can be performed in a single pot. The first step involves the formation of the Grignard reagent, 2-cyclopropyl-6-methylphenylmagnesium bromide. The second step is the formylation of this Grignard reagent to yield the desired aldehyde.

Materials and Reagents

-

2-Bromo-1-cyclopropyl-3-methylbenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure

Step 1: Formation of 2-Cyclopropyl-6-methylphenylmagnesium Bromide (Grignard Reagent)

-

Preparation of Apparatus: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

-

Initiation of Grignard Reaction: To the flask, add magnesium turnings (1.2 eq). Place a single crystal of iodine in the flask to activate the magnesium surface.

-

Addition of Aryl Halide: In the dropping funnel, prepare a solution of 2-bromo-1-cyclopropyl-3-methylbenzene (1.0 eq) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.

-

Reaction Initiation and Completion: Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. Once the reaction has started, add the remaining solution of the aryl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is the Grignard reagent, 2-cyclopropyl-6-methylphenylmagnesium bromide.

Step 2: Formylation of the Grignard Reagent

-

Cooling the Reaction Mixture: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Addition of Formylating Agent: In a separate flask, prepare a solution of N,N-Dimethylformamide (DMF) (1.5 eq) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution at 0 °C. A viscous precipitate may form.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction is then carefully quenched by the slow, dropwise addition of 1 M aqueous HCl with vigorous stirring.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reagents | |

| 2-Bromo-1-cyclopropyl-3-methylbenzene | 1.0 eq |

| Magnesium Turnings | 1.2 eq |

| N,N-Dimethylformamide (DMF) | 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Grignard Formation Temperature | Reflux (~66 °C) |

| Grignard Formation Time | 1-2 hours |

| Formylation Temperature | 0 °C to Room Temperature |

| Formylation Time | 2-3 hours |

| Yield | |

| Expected Yield | 60-75% (based on similar reactions) |

Experimental Workflow Diagram

Figure 1. Workflow for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.[1]

-

Anhydrous ethers such as THF are highly flammable and can form explosive peroxides. Handle with care and in a well-ventilated fume hood.

-

The reaction can be exothermic, especially during the initiation of the Grignard reagent formation and the quenching step. Proper temperature control is crucial.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: 2-Cyclopropyl-6-methyl-benzaldehyde in Organic Synthesis

Introduction

2-Cyclopropyl-6-methyl-benzaldehyde is a substituted aromatic aldehyde featuring a sterically demanding ortho-disubstituted pattern. The presence of the cyclopropyl group is of particular interest in medicinal chemistry, as this moiety is known to enhance metabolic stability, improve potency, and reduce off-target effects in drug candidates.[1][2] The aldehyde functional group serves as a versatile handle for a wide array of synthetic transformations. This document outlines proposed synthetic routes to this novel compound and explores its potential applications in organic synthesis.

Proposed Synthesis of this compound

Two plausible retrosynthetic pathways are proposed for the synthesis of the title compound. The primary route involves a palladium-catalyzed cross-coupling reaction, which is a robust method for forming aryl-cyclopropane bonds.

Route A: Palladium-Catalyzed Negishi Cross-Coupling

This approach relies on the coupling of an organozinc reagent derived from cyclopropyl bromide with a suitable ortho-disubstituted aryl halide, such as 2-bromo-6-methyl-benzaldehyde. The Negishi coupling is well-suited for this transformation due to its high functional group tolerance and effectiveness in forming C(sp²)-C(sp³) bonds.[3][4][5]

Experimental Protocol: Negishi Coupling

-

Preparation of Cyclopropylzinc Bromide:

-

To a flame-dried flask under an argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.

-

Stir the mixture at room temperature until the magnesium is consumed to form cyclopropylmagnesium bromide.

-

In a separate flask, dissolve zinc bromide (1.1 eq) in anhydrous THF.

-

Slowly add the Grignard reagent to the zinc bromide solution at 0 °C and stir for 1 hour to complete the transmetalation.

-

-

Cross-Coupling Reaction:

-